DNA crosslinker 1 (dihydrochloride)
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Overview
Description
DNA crosslinker 1 (dihydrochloride): is a potent DNA minor groove binder with a DNA binding affinity (Δ Tm) of 1.1 °C . This compound is primarily used in scientific research, particularly in the field of anticancer studies . Its ability to bind to the minor groove of DNA makes it a valuable tool for studying DNA interactions and developing potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 1 (dihydrochloride) involves the use of conventional crosslinking methods. One such method is the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method . This method forms a covalently coupled phosphoramidated single-stranded DNA (ssDNA) conjugate . The reaction is typically carried out in buffers devoid of extraneous carboxyls or primary amines at physiological pH .
Industrial Production Methods: Industrial production of DNA crosslinker 1 (dihydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) with UV detection is common to determine the yield of conjugates . The enhanced EDC/NHS method is often employed to form a more stable intermediate prior to amination .
Chemical Reactions Analysis
Types of Reactions: DNA crosslinker 1 (dihydrochloride) primarily undergoes crosslinking reactions. These reactions involve the formation of covalent bonds between DNA strands, enhancing the stability and specificity of DNA interactions .
Common Reagents and Conditions: The crosslinking reactions typically use reagents such as EDC and sulfo-N-hydroxysuccinimide (sulfo-NHS ester) . The reactions are carried out under physiological pH conditions to ensure optimal crosslinking efficiency .
Major Products: The major products of these reactions are covalently linked DNA strands, which exhibit enhanced stability and binding affinity .
Scientific Research Applications
Chemistry: In chemistry, DNA crosslinker 1 (dihydrochloride) is used to study DNA interactions and develop new crosslinking strategies . It is also employed in the synthesis of DNA-based bioconjugates .
Biology: In biology, this compound is used to investigate the mechanisms of DNA binding and crosslinking . It is also utilized in the development of DNA-based sensors and probes .
Medicine: In medicine, DNA crosslinker 1 (dihydrochloride) is explored for its potential anticancer properties . Its ability to bind to the minor groove of DNA makes it a promising candidate for developing new anticancer therapies .
Industry: In industry, this compound is used in the production of DNA-based materials and devices . It is also employed in the development of new diagnostic tools and therapeutic agents .
Mechanism of Action
DNA crosslinker 1 (dihydrochloride) exerts its effects by binding to the minor groove of DNA . This binding increases the stability of the DNA structure and enhances its binding affinity . The compound interacts with specific DNA sequences, forming covalent bonds that crosslink the DNA strands . This crosslinking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC): A commonly used crosslinker in DNA conjugation.
Dimethyl suberimidate dihydrochloride (DMS): Another crosslinker used in DNA extraction and conjugation.
Uniqueness: DNA crosslinker 1 (dihydrochloride) is unique due to its high binding affinity for the minor groove of DNA and its potent anticancer properties . Unlike other crosslinkers, it forms highly stable covalent bonds with DNA, making it a valuable tool for studying DNA interactions and developing therapeutic agents .
Properties
Molecular Formula |
C15H22Cl2N8O |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)12(5-6-22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |
InChI Key |
WVCNOKXJAKGIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C(=CC=N2)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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